2-Piperazin-1-il-benzooxazol

Descripción general

Descripción

2-Piperazin-1-yl-benzooxazole is a heterocyclic compound that features a benzoxazole ring fused with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties .

Aplicaciones Científicas De Investigación

2-Piperazin-1-yl-benzooxazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and receptor modulator.

Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mecanismo De Acción

Target of Action

2-Piperazin-1-yl-benzooxazole is a synthetic compound that has been studied for its potential anticancer properties . The primary targets of this compound are human cancer cell lines of different origins, including MCF-7 (Breast), HeLa (Cervical), HepG 2 (Liver), A431 (Skin), and A549 (Lung) . These cells are targeted due to their role in the proliferation and progression of cancer.

Mode of Action

The compound interacts with these cancer cells, inhibiting their proliferative pathways . This is achieved through the compound’s unique structure, which allows it to bind to specific receptors on the cancer cells, disrupting their normal function and leading to cell death . The exact interaction between the compound and its targets is still under investigation.

Biochemical Pathways

The biochemical pathways affected by 2-Piperazin-1-yl-benzooxazole are primarily those involved in cell proliferation and survival . By inhibiting these pathways, the compound prevents the cancer cells from multiplying and spreading, thereby slowing down or even halting the progression of the disease .

Pharmacokinetics

The compound’s molecular weight of 20324 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The result of the action of 2-Piperazin-1-yl-benzooxazole is the inhibition of cancer cell proliferation . This leads to a decrease in the size and number of cancerous tumors, thereby improving the patient’s condition . .

Análisis Bioquímico

Biochemical Properties

It is known that this compound is used in proteomics research .

Cellular Effects

It is known that this compound is used in proteomics research .

Molecular Mechanism

It is known that this compound is used in proteomics research .

Temporal Effects in Laboratory Settings

It is known that this compound is used in proteomics research .

Dosage Effects in Animal Models

It is known that this compound is used in proteomics research .

Metabolic Pathways

It is known that this compound is used in proteomics research .

Transport and Distribution

It is known that this compound is used in proteomics research .

Subcellular Localization

It is known that this compound is used in proteomics research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperazin-1-yl-benzooxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with piperazine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the benzoxazole ring fused with the piperazine moiety .

Industrial Production Methods: Industrial production of 2-Piperazin-1-yl-benzooxazole follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Análisis De Reacciones Químicas

Types of Reactions: 2-Piperazin-1-yl-benzooxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can yield various alkyl or acyl derivatives .

Comparación Con Compuestos Similares

2-Piperazin-1-yl-benzothiazole: Similar structure but contains a benzothiazole ring instead of a benzoxazole ring.

2-Piperazin-1-yl-benzimidazole: Contains a benzimidazole ring.

2-Piperazin-1-yl-pyridine: Contains a pyridine ring.

Uniqueness: 2-Piperazin-1-yl-benzooxazole is unique due to its benzoxazole ring, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific biological activities and makes it a valuable compound in drug discovery and development .

Actividad Biológica

2-Piperazin-1-yl-benzooxazole is a heterocyclic compound that combines a piperazine ring with a benzoxazole moiety. This unique structure has drawn attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral effects. This article reviews the biological activity of 2-Piperazin-1-yl-benzooxazole, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.

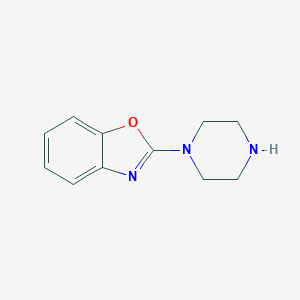

Chemical Structure and Properties

The molecular formula of 2-Piperazin-1-yl-benzooxazole is C₁₁H₁₃N₃O. The compound's structure consists of a benzoxazole ring fused with a piperazine ring, which is known for its diverse biological activities. The presence of these two functional groups contributes to the compound's pharmacological potential.

2-Piperazin-1-yl-benzooxazole has been primarily studied for its anticancer properties. Research indicates that it interacts with cancer cells by inhibiting proliferative pathways, leading to reduced cell growth and survival. The specific biochemical pathways affected include those involved in cell cycle regulation and apoptosis.

Targeted Biological Pathways

The compound shows potential as an inhibitor of various enzymes and receptors involved in cancer progression:

- σ-1 Receptor Modulation : Some studies have explored the interaction of piperazine derivatives with σ-1 receptors, which are implicated in pain modulation and neuroprotection. These interactions suggest a broader therapeutic application beyond oncology .

- Enzyme Inhibition : 2-Piperazin-1-yl-benzooxazole may inhibit enzymes such as 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), which plays a role in metabolic diseases and diabetes management .

Biological Activities

The biological activities of 2-Piperazin-1-yl-benzooxazole encompass several therapeutic areas:

Anticancer Activity

Research has demonstrated the compound's cytotoxic effects against various cancer cell lines. For instance, studies report IC50 values ranging from 34 to >100 µM in tumor models, indicating significant potential for further development as an anticancer agent .

Antihelmintic Activity

Similar compounds have demonstrated antihelmintic effects, suggesting that 2-Piperazin-1-yl-benzooxazole might also possess this activity. Comparative studies indicate that benzimidazole derivatives with piperazine moieties exhibit significant larvicidal efficacy against parasites like Trichinella spiralis.

Case Studies and Research Findings

Several case studies have highlighted the potential of 2-Piperazin-1-yl-benzooxazole and related compounds:

- Antinociceptive Effects : A derivative was tested in mouse models for pain relief, showing dose-dependent antinociceptive effects without sedation, indicating its potential as a non-sedative analgesic .

- Cytotoxicity Studies : Research into various piperazine derivatives has shown promising cytotoxic profiles against multiple cancer cell lines, reinforcing the need for further investigation into their mechanisms and therapeutic applications .

- Structure–Activity Relationships (SAR) : Studies on structural modifications of piperazine derivatives have elucidated key features that enhance biological activity, such as specific substituents on the benzoxazole ring that improve receptor affinity and selectivity .

Propiedades

IUPAC Name |

2-piperazin-1-yl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKHIJZYKGDCJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349447 | |

| Record name | 2-Piperazin-1-yl-benzooxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111628-39-8 | |

| Record name | 2-Piperazin-1-yl-benzooxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperazin-1-yl)-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.